5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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Overview
Description
5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: is a boronic ester derivative of indole. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group allows it to act as a versatile building block in the formation of carbon-carbon bonds, making it valuable in the synthesis of various complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with 5-chloroindole.
Borylation Reaction: The 5-chloroindole undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired boronic ester derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may involve more rigorous purification methods to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound. It reacts with various aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Substitution: The chlorine atom on the indole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Palladium(0) complexes such as Pd(PPh3)4 are commonly used.
Bases: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are typical bases.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are frequently used solvents.
Major Products
Biaryl Compounds: The primary products of Suzuki-Miyaura cross-coupling reactions.
Boronic Acids: Formed through oxidation of the boronic ester group.
Scientific Research Applications
5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Plays a role in the development of new drugs, particularly those targeting cancer and infectious diseases.
Material Science: Utilized in the synthesis of organic semiconductors and other advanced materials.
Biological Studies: Employed in the modification of biomolecules for studying biological processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole primarily involves its role as a reagent in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
Uniqueness
- Indole Core : The indole core of 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole provides unique electronic properties and reactivity compared to pyrimidine and thiophene derivatives.
- Versatility : The compound’s ability to participate in a wide range of cross-coupling reactions makes it a versatile tool in organic synthesis.
Properties
IUPAC Name |
5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BClNO2/c1-13(2)14(3,4)19-15(18-13)12-8-9-7-10(16)5-6-11(9)17-12/h5-8,17H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BILMSGOXKJBFGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC(=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681923 |
Source
|
Record name | 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-91-4 |
Source
|
Record name | 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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